3-Bromo-5-(hydroxymethyl)phenol CAS number 1020336-51-9
3-Bromo-5-(hydroxymethyl)phenol CAS number 1020336-51-9
An In-Depth Technical Guide to 3-Bromo-5-(hydroxymethyl)phenol (CAS: 1020336-51-9): Properties, Synthesis, and Applications in Chemical Research
Introduction and Overview
3-Bromo-5-(hydroxymethyl)phenol, registered under CAS number 1020336-51-9, is a substituted aromatic alcohol of significant interest to the scientific community, particularly in the fields of medicinal chemistry and materials science.[1] Its structure is characterized by a phenol ring substituted at the 3- and 5-positions with a bromine atom and a hydroxymethyl group, respectively. This trifunctional arrangement—a reactive phenolic hydroxyl, a versatile benzylic alcohol, and a bromine atom amenable to cross-coupling reactions—makes it a highly valuable and versatile building block for the synthesis of more complex molecular architectures.[2]
This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound. We will delve into its physicochemical properties, propose a logical and robust synthetic pathway based on established chemical principles, outline methods for its characterization, and explore its reactivity and potential applications as a key synthetic intermediate.
Caption: Chemical structure of 3-Bromo-5-(hydroxymethyl)phenol.
Physicochemical and Computed Properties
A thorough understanding of a compound's physical and chemical properties is fundamental for its effective use in research and development. The key identifiers and properties for 3-Bromo-5-(hydroxymethyl)phenol are summarized below.
| Property | Value | Source(s) |
| CAS Number | 1020336-51-9 | [1][3][4][5] |
| Molecular Formula | C₇H₇BrO₂ | [1][2][4] |
| Molecular Weight | 203.03 g/mol | [1][2][6] |
| IUPAC Name | 3-bromo-5-(hydroxymethyl)phenol | [1] |
| Synonyms | 3-Bromo-5-hydroxybenzyl alcohol, 5-Bromo-3-hydroxybenzyl alcohol | [1][2] |
| Appearance | White to off-white crystalline solid (Typical) | [7] |
| SMILES | C1=C(C=C(C=C1O)Br)CO | [1][2] |
| InChIKey | UUQASJNBXHBOSN-UHFFFAOYSA-N | [1][3] |
| Polar Surface Area (PSA) | 40.5 Ų | [1] |
| LogP (Computed) | 1.647 | [3] |
| Storage Temperature | 2-8°C (Recommended for long-term stability) | [5][6] |
Synthesis and Purification Protocol
While a specific, dedicated synthesis is not widely published in peer-reviewed literature, a robust and logical synthetic route can be designed from commercially available precursors by applying fundamental principles of organic chemistry. The most direct approach involves the selective reduction of the corresponding aldehyde, 3-bromo-5-hydroxybenzaldehyde.
The causality behind this choice is chemoselectivity. A mild reducing agent is required to selectively reduce the aldehyde functional group to a primary alcohol without affecting the aromatic ring or causing reductive cleavage of the carbon-bromine bond. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its excellent selectivity for carbonyl compounds, operational simplicity, and safety profile.
Caption: Proposed workflow for the synthesis of the target compound.
Detailed Experimental Protocol: Reduction of 3-Bromo-5-hydroxybenzaldehyde
This protocol is a self-validating system. Successful synthesis will yield a product with distinct spectroscopic signatures (NMR, MS, IR) that differ predictably from the starting material, confirming the conversion.
-
Reaction Setup:
-
To a solution of 3-bromo-5-hydroxybenzaldehyde (1.0 eq) in methanol (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0 °C using an ice-water bath. The choice of methanol as a solvent is critical as it readily dissolves the starting material and the borohydride reagent.
-
-
Reagent Addition:
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq) to the stirred solution in small portions. The slight excess of NaBH₄ ensures complete conversion of the aldehyde. The slow, portion-wise addition is a safety measure to control the exothermic reaction and the accompanying hydrogen gas evolution.
-
Causality Insight: The hydride (H⁻) from NaBH₄ performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde, which, after protonation from the solvent, yields the primary alcohol.[8][9]
-
-
Reaction Monitoring:
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates reaction completion.
-
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask back to 0 °C and cautiously quench the excess NaBH₄ by slowly adding 1 M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3) and effervescence ceases. This step neutralizes the borate salts and any remaining reagent.
-
Remove the methanol under reduced pressure using a rotary evaporator.
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-
Extraction:
-
To the remaining aqueous residue, add ethyl acetate to extract the organic product. Perform the extraction three times to ensure maximum recovery.
-
Combine the organic layers, wash with brine (saturated NaCl solution) to remove residual water, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo to obtain the crude product.
-
Purify the crude material by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent. The polarity of the eluent is optimized to achieve clear separation of the product from any unreacted starting material or non-polar impurities.
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-
Final Product:
-
Combine the pure fractions, remove the solvent under reduced pressure, and dry the resulting solid under high vacuum to yield 3-Bromo-5-(hydroxymethyl)phenol as a crystalline solid.
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Spectroscopic Characterization
Validation of the final product's identity and purity is paramount. The following are the expected spectroscopic characteristics that confirm a successful synthesis.
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¹H NMR (Proton NMR): The spectrum should show distinct signals corresponding to the three non-equivalent aromatic protons, a singlet for the two benzylic protons of the -CH₂OH group, and broad singlets for the two -OH protons (phenolic and alcoholic), which are typically exchangeable with D₂O.
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Mass Spectrometry (MS): The mass spectrum is a definitive tool for confirming the presence of bromine. It will exhibit a characteristic pair of molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity (~1:1 ratio), which is the signature isotopic pattern for a molecule containing one bromine atom.[10]
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Infrared (IR) Spectroscopy: The IR spectrum should display a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibrations of the phenolic and alcohol groups. Other key signals include C-O stretching bands and peaks corresponding to aromatic C-H and C=C bonds.
Reactivity and Applications in Synthesis
3-Bromo-5-(hydroxymethyl)phenol is not typically an end-product but rather a strategic intermediate. Its value lies in the differential reactivity of its three functional groups, which can be addressed selectively under different reaction conditions.
Caption: Key reactive sites and corresponding synthetic transformations.
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The Aryl Bromide: The carbon-bromine bond is arguably the most powerful synthetic handle on the molecule. It serves as a prime site for palladium-catalyzed cross-coupling reactions. This allows for the straightforward introduction of a wide variety of substituents, including alkyl, aryl, and heteroaryl groups (Suzuki coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). This capability is central to library synthesis in drug discovery programs.[11]
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The Phenolic Hydroxyl: The acidic proton of the phenol can be easily removed by a base, forming a phenoxide. This nucleophile can then participate in Williamson ether synthesis (O-alkylation) or react with acyl chlorides to form esters. These modifications are often used to modulate a molecule's solubility, lipophilicity, and metabolic stability.
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The Benzylic Alcohol: The primary alcohol can be selectively oxidized to the corresponding aldehyde using mild oxidizing agents (e.g., PCC, DMP). Alternatively, it can be converted into a better leaving group (e.g., a tosylate or mesylate) or directly to a benzyl halide, opening pathways for nucleophilic substitution reactions to introduce a different set of functionalities.
The presence of these three distinct reactive centers makes 3-Bromo-5-(hydroxymethyl)phenol an exemplary scaffold for building molecular diversity, enabling researchers to systematically explore chemical space in the pursuit of novel therapeutics and functional materials.[2]
Safety and Handling
As with any laboratory chemical, proper handling of 3-Bromo-5-(hydroxymethyl)phenol is essential for ensuring laboratory safety. The compound is classified as an irritant and is harmful if ingested.[1][12]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Source(s) |
| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed | [1][12] |
| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation | [1][5][12] |
| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation | [1][5][12] |
| STOT SE 3 | GHS07 | Warning | H335: May cause respiratory irritation | [1][5][12] |
Handling Recommendations:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[14][15]
-
Handling Practices: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[13] Long-term storage at refrigerated temperatures (2-8°C) is recommended to ensure stability.[6]
References
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PubChem Compound Summary for CID 59496812, 3-Bromo-5-hydroxybenzenemethanol. National Center for Biotechnology Information. [Link]
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PubChem Compound Summary for CID 12648409, 3-Bromo-5-methylphenol. National Center for Biotechnology Information. [Link]
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3-bromo-5-(hydroxymethyl)phenol. AOBChem USA. [Link]
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Reductions of aldehydes and ketones with a readily available N-heterocyclic carbene borane and acetic acid. National Institutes of Health (PMC). [Link]
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Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. MDPI. [Link]
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Clickable azide-functionalized bromoarylaldehydes – synthesis and photophysical characterization. Beilstein Journals. [Link]
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3-Bromo-5-hydroxybenzyl Alcohol | CAS No : 1020336-51-9. Pharmaffiliates. [Link]
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Synthesis and paroxonase activities of novel bromophenols. Taylor & Francis Online. [Link]
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Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products. National Institutes of Health (PMC). [Link]
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A scalable and green one-minute synthesis of substituted phenols. Royal Society of Chemistry. [Link]
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Safety Data Sheet: Phenol. Carl ROTH. [Link]
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Safety Data Sheet: Phenol. Chemos GmbH & Co. KG. [Link]
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The mass spectrum of 3-bromo-2-hydroxypropyl phenyl ether. ResearchGate. [Link]
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Ring reactions of phenol. Chemguide. [Link]
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Our Products. Orbit Chem Pharmaceuticals Pvt. Ltd. [Link]
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